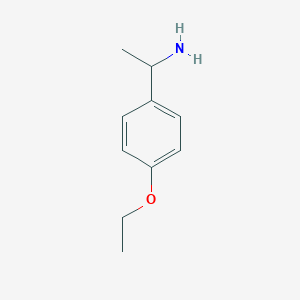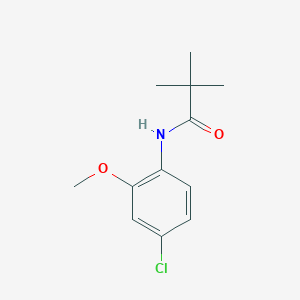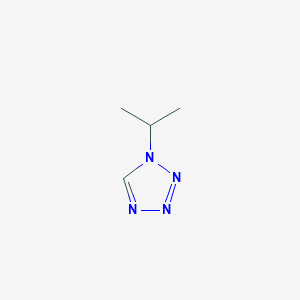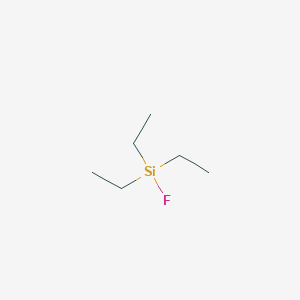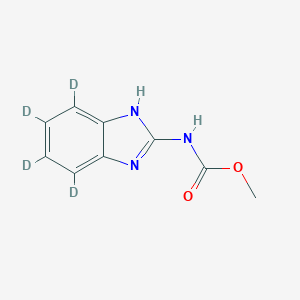![molecular formula C8H8Cl2 B020448 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane CAS No. 102968-84-3](/img/structure/B20448.png)
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, also known as DCTO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule is a member of the tetracyclic family of compounds and has been found to exhibit a wide range of biological activities. In 3.0.02,8.04,6]octane.
Mecanismo De Acción
The exact mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is not yet fully understood. However, it has been found to interact with several key proteins and enzymes in the body, leading to a wide range of biological activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane in lab experiments is its high level of purity. This makes it an ideal candidate for use in a wide range of scientific applications. However, one of the main limitations of using this molecule is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane. One area of focus is on its potential applications in the field of organic electronics. Researchers are also exploring its potential as a treatment for neurodegenerative diseases and cancer. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
The synthesis of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 1,5-cyclooctadiene with chlorine gas in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a high level of purity.
Aplicaciones Científicas De Investigación
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of organic electronics. This molecule has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
Propiedades
Número CAS |
102968-84-3 |
|---|---|
Fórmula molecular |
C8H8Cl2 |
Peso molecular |
175.05 g/mol |
Nombre IUPAC |
2,3-dichlorotetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C8H8Cl2/c9-7-5-2-1-3-6(4(2)5)8(3,7)10/h2-7H,1H2 |
Clave InChI |
HDZQLXLVBPWTKO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
SMILES canónico |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
